BenchChemオンラインストアへようこそ!

N-Methyl Rivastigmine-d9 Chloride

Isotope dilution mass spectrometry Stable isotope-labeled internal standard LC-MS/MS method validation

N-Methyl Rivastigmine-d9 Chloride is a stable isotope-labeled analog of N-Methyl Rivastigmine Chloride (Rivastigmine USP Related Compound E), a quaternary trimethylammonium impurity of the cholinesterase inhibitor rivastigmine. The compound carries nine deuterium atoms substituted on the trimethylammonium moiety, yielding a molecular formula of C₁₅H₁₆D₉ClN₂O₂ and a molecular weight of 309.88 Da—a +9.06 Da mass shift relative to the unlabeled analyte (300.82 Da).

Molecular Formula C₁₅H₁₆D₉ClN₂O₂
Molecular Weight 309.88
Cat. No. B1155018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl Rivastigmine-d9 Chloride
Synonyms(S)-1-[3-(Ethylmethylcarbamoyloxy)phenyl]ethyl]trimethylammonium-d9 Chloride
Molecular FormulaC₁₅H₁₆D₉ClN₂O₂
Molecular Weight309.88
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl Rivastigmine-d9 Chloride – Deuterated Internal Standard for Rivastigmine Impurity Quantification by LC-MS/MS


N-Methyl Rivastigmine-d9 Chloride is a stable isotope-labeled analog of N-Methyl Rivastigmine Chloride (Rivastigmine USP Related Compound E), a quaternary trimethylammonium impurity of the cholinesterase inhibitor rivastigmine . The compound carries nine deuterium atoms substituted on the trimethylammonium moiety, yielding a molecular formula of C₁₅H₁₆D₉ClN₂O₂ and a molecular weight of 309.88 Da—a +9.06 Da mass shift relative to the unlabeled analyte (300.82 Da) . It is supplied as the chloride salt (purity ≥95%) and is designed exclusively as an internal standard for quantitative LC-MS/MS assays, enabling isotope dilution mass spectrometry (IDMS) for trace-level impurity determination in pharmaceutical drug substance and product testing .

Why Generic Deuterated Rivastigmine Standards Cannot Substitute for N-Methyl Rivastigmine-d9 Chloride


Substituting a generic deuterated rivastigmine analog for N-Methyl Rivastigmine-d9 Chloride introduces quantifiable risks of analytical failure. Published evidence demonstrates that [²H₆]-rivastigmine shares an identical fragment ion at m/z 206 with the parent drug, rendering it unusable as an internal standard in MRM-based LC-MS/MS methods [1]. Furthermore, structurally dissimilar surrogate internal standards (e.g., escitalopram, metoprolol) do not co-elute with the target impurity and therefore fail to compensate for compound-specific matrix effects [1]. Best-practice guidelines for SIL internal standard design specify that a mass difference of ≥3 Da from the analyte is required to avoid spectral overlap with natural isotopologue peaks, and that the isotope label must reside on the fragment ion used for quantitation . N-Methyl Rivastigmine-d9 Chloride satisfies both criteria for its specific target analyte (N-Methyl Rivastigmine Chloride / USP Related Compound E), whereas generic alternatives fail on one or both fronts. The sections below provide quantitative evidence for each differentiation dimension.

N-Methyl Rivastigmine-d9 Chloride – Quantifiable Differentiation Evidence for Procurement Decisions


Mass Shift: +9 Da (d9) Exceeds the Minimum Required ≥3 Da and Outperforms +6 Da (d6) Analogs in Isotopic Separation

N-Methyl Rivastigmine-d9 Chloride (MW 309.88 Da) provides a +9.06 Da mass shift relative to the unlabeled N-Methyl Rivastigmine Chloride analyte (MW 300.82 Da) . Established SIL-IS design criteria require a minimum mass difference of 3 Da for small-molecule drugs (<1,000 Da) to prevent spectral overlap between the IS signal and the analyte's natural ¹³C/²H isotopologue envelope . The +9 Da shift of the d9 compound exceeds this threshold by a factor of three, providing a substantially wider safety margin than the +6 Da shift of d6-labeled rivastigmine analogs (e.g., rivastigmine-d6 tartrate, MW ~256.37 Da vs. unlabeled rivastigmine MW ~250.34 Da) . In LC-MS/MS systems operating at unit resolution, the greater mass separation directly reduces cross-talk interference between the IS and analyte channels, improving assay specificity and lowering the achievable lower limit of quantification (LLOQ) .

Isotope dilution mass spectrometry Stable isotope-labeled internal standard LC-MS/MS method validation

Fragment Ion Interference: Documented Failure of Rivastigmine-d6 as Internal Standard Validates Need for Alternative Deuterated Compounds

Noetzli et al. (2011) reported that [²H₆]-rivastigmine could not be used as an internal standard for rivastigmine in a validated LC-MS method because both compounds share an identical fragment ion at m/z 206, precluding selective MRM detection [1]. This failure occurred despite a nominal +6 Da mass difference at the precursor ion level, because the six deuterium labels reside on a portion of the molecule that is lost during collision-induced dissociation (CID), leaving the fragment ion unlabeled [1]. In contrast, N-Methyl Rivastigmine-d9 Chloride bears its nine deuterium atoms on the trimethylammonium group (−N(CD₃)₃⁺), which constitutes the permanent cationic charge center and is retained in the primary fragment ion . Design guidance explicitly states that the isotope label must be positioned on the fragment ion used for quantitation to ensure the IS and analyte yield distinguishable product ions . This positional requirement is met by the d9-trimethylammonium labeling but not by the d6-dimethylamino labeling of rivastigmine-d6 [1].

Fragment ion overlap MRM transition specificity Internal standard failure

Matrix Effect Compensation: SIL-IS Outperforms Surrogate Internal Standards by Co-Elution with Target Analyte

Published LC-MS/MS methods for rivastigmine and its related substances have resorted to structurally dissimilar surrogate internal standards: ElKady et al. (2023) used escitalopram as IS for rivastigmine [1], and Yu et al. (2016) used metoprolol as IS for rivastigmine and NAP226-90 [2]. Because these surrogate IS compounds differ in chromatographic retention time from the target analyte, they do not experience the same matrix-induced ion suppression or enhancement at the moment of elution. Wang et al. (2007) demonstrated that even a slight deuterium-induced retention time shift (ΔtR) between a SIL-IS and its analyte can cause differential matrix effects sufficient to alter the analyte/IS peak area ratio and compromise accuracy [3]. A structurally identical SIL-IS such as N-Methyl Rivastigmine-d9 Chloride co-elutes with N-Methyl Rivastigmine Chloride (identical carbon skeleton, same functional groups, near-identical physicochemical properties) and is therefore exposed to the identical matrix environment at the ESI source, providing maximum correction for ion suppression . The use of a SIL-IS over a surrogate IS has been widely demonstrated to improve assay accuracy and inter-batch reproducibility in bioanalytical and pharmaceutical impurity methods .

Matrix effect Ion suppression Isotope dilution mass spectrometry

Regulatory Identity: Directly Matched USP Compendial Impurity (Related Compound E) with Isotope-Labeled Quantitation Capability

N-Methyl Rivastigmine Chloride is codified as Rivastigmine USP Related Compound E in the United States Pharmacopeia monograph, supplied as a neat pharmaceutical primary standard (C₁₅H₂₅ClN₂O₂, MW 300.82) . N-Methyl Rivastigmine-d9 Chloride is the stable isotope-labeled analog of this exact USP compendial impurity, enabling isotope dilution quantitation of Related Compound E in rivastigmine drug substance and drug product . Competing deuterated internal standards such as rivastigmine-d6 and NAP226-90-d6 target the parent drug and the decarbamylated metabolite (Related Compound A/NAP226-90), respectively—neither of which is structurally matched to Related Compound E . Regulatory guidance (ICH Q3A/Q3B) requires identification and quantification of specified impurities above the reporting threshold (0.05–0.1%); use of a structurally matched SIL-IS provides the highest achievable specificity and accuracy for this purpose .

USP reference standard Pharmaceutical impurity profiling Regulatory compliance

Chloride Salt Formulation: Enhanced Aqueous Solubility for Stock Standard Preparation vs. Tartrate or Free Base Forms

N-Methyl Rivastigmine-d9 Chloride is supplied as the hydrochloride salt, which enhances aqueous solubility compared to the free base form . This is a practical advantage during preparation of primary stock solutions for calibration curves and QC samples, particularly when working at high concentrations (e.g., 1 mg/mL) in aqueous or aqueous-organic diluents. In contrast, many deuterated rivastigmine IS products are supplied as tartrate salts (e.g., rivastigmine-d6 tartrate, rivastigmine-d4 tartrate), which may exhibit different solubility profiles and hygroscopicity . The chloride counterion is the same as that of the target analyte (N-Methyl Rivastigmine Chloride), ensuring identical ionization behavior in ESI+ mode without introducing a different counterion that could affect extraction recovery or chromatographic retention .

Salt form selection Standard solution preparation Solubility

N-Methyl Rivastigmine-d9 Chloride – High-Value Application Scenarios Driven by Quantitative Evidence


USP/EP Compendial Impurity Quantification of Rivastigmine Related Compound E in Drug Substance and Drug Product

As the isotope-labeled analog of Rivastigmine USP Related Compound E , N-Methyl Rivastigmine-d9 Chloride directly supports ICH Q3A/Q3B-compliant impurity profiling. The +9 Da mass shift ensures baseline separation of IS and analyte signals at unit resolution, enabling accurate quantitation at the 0.05% reporting threshold [1]. In ANDA submissions, use of a structurally matched SIL-IS eliminates the need to justify a surrogate IS choice, reducing regulatory query risk .

LC-MS/MS Method Development and Validation for Rivastigmine Formulation Quality Control

Published failures of rivastigmine-d6 as an internal standard due to fragment ion overlap at m/z 206 [1] demonstrate that deuterium labeling alone is insufficient. N-Methyl Rivastigmine-d9 Chloride, with its nine deuterium atoms positioned on the trimethylammonium fragment that carries the permanent charge, is expected to generate a distinct product ion distinguishable from the unlabeled analyte in MRM mode . This makes it suitable for robust, high-throughput QC methods in GMP environments.

Bioanalytical Support for Pharmacokinetic Studies Requiring Simultaneous Quantification of Rivastigmine and Its Impurities

Existing bioanalytical methods for rivastigmine have relied on surrogate IS compounds such as escitalopram or metoprolol, which do not co-elute with the target analytes and offer suboptimal matrix effect compensation [2]. N-Methyl Rivastigmine-d9 Chloride, as a true SIL-IS for Related Compound E, co-elutes with its unlabeled counterpart and provides superior correction for ion suppression in complex biological matrices (plasma, urine, tissue homogenates) .

Stability-Indicating Method Development for Forced Degradation Studies

N-Methyl Rivastigmine Chloride (Related Compound E) may form as a degradation product under stressed conditions (e.g., elevated temperature, oxidative stress). N-Methyl Rivastigmine-d9 Chloride enables specific, accurate quantification of this degradant in stability samples using isotope dilution LC-MS/MS, with the +9 Da mass shift providing unambiguous identification even in the presence of complex degradation matrices [1].

Quote Request

Request a Quote for N-Methyl Rivastigmine-d9 Chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.